molecular formula C25H16O4 B3054862 9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetrol CAS No. 622011-33-0

9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetrol

Cat. No.: B3054862
CAS No.: 622011-33-0
M. Wt: 380.4 g/mol
InChI Key: AUSXSNVPSMSOBL-UHFFFAOYSA-N
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Description

9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetrol is a polyfluorene compound characterized by a spiro linkage between two fluorene units. This unique structure imparts significant thermal and chemical stability, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetrol typically involves the oxidative coupling of fluorene derivatives. One common method employs an iron(III) chloride (FeCl₃) mediator to facilitate the oxidative polymerization of fluorene . The reaction is carried out under an inert atmosphere, often in the presence of a solvent like dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of 9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetrol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetrol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetrol is primarily related to its electronic properties. The spiro linkage creates a rigid, three-dimensional structure that enhances charge transport and stability. This makes it an effective material for use in electronic devices, where it acts as a hole-transporting material .

Properties

IUPAC Name

9,9'-spirobi[fluorene]-3,3',6,6'-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16O4/c26-13-1-5-21-17(9-13)18-10-14(27)2-6-22(18)25(21)23-7-3-15(28)11-19(23)20-12-16(29)4-8-24(20)25/h1-12,26-29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSXSNVPSMSOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C3=C(C24C5=C(C=C(C=C5)O)C6=C4C=CC(=C6)O)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40477611
Record name 9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622011-33-0
Record name 9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetrol
Reactant of Route 2
9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetrol
Reactant of Route 3
Reactant of Route 3
9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetrol
Reactant of Route 4
9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetrol
Reactant of Route 5
9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetrol
Reactant of Route 6
9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetrol

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